molecular formula C20H21NO4 B1456412 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8 CAS No. 1007834-06-1

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8

Cat. No.: B1456412
CAS No.: 1007834-06-1
M. Wt: 347.4 g/mol
InChI Key: UGNIYGNGCNXHTR-CHKHYCMRSA-N
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Description

“N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4’,4’,4’-d8” is a compound that belongs to the class of unnatural amino acids . It is derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The compound is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine .


Synthesis Analysis

The synthesis of this compound involves the application of the Arndt-Eistert protocol starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl]-protected (Fmoc) α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Relevant Papers

There are several relevant papers that discuss compounds similar to “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4’,4’,4’-d8”. These include studies on N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-protected (Fmoc) β-amino acids .

Scientific Research Applications

Organic Synthesis and Cycloaddition Reactions

The fluoren-9-ylmethoxycarbonyl (Fmoc) group plays a crucial role in organic synthesis, especially in the regioselectivity of cycloaddition reactions. Novikov et al. (2006) explored the cycloaddition reactions of N-substituted 9H-fluoren-9-imines with difluorocarbene, leading to various derivatives. These reactions underscore the Fmoc group's utility in synthesizing complex molecules, demonstrating its versatility in organic chemistry Novikov et al., 2006.

Peptide Synthesis

In peptide synthesis, the Fmoc group is extensively used as a protective group for amino acids. This application is highlighted in the work by Mellor and Chan (1997), where N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines were prepared and utilized for the synthesis of N-substituted hydroxamic acids. This process underscores the importance of the Fmoc group in facilitating the synthesis of peptides and peptide-like molecules Mellor & Chan, 1997.

Structural Studies and Material Synthesis

The structural aspects of molecules containing the Fmoc group have been studied to understand their supramolecular interactions. Bojarska et al. (2020) synthesized and analyzed N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, providing insights into the noncovalent interactions and crystal structures of Fmoc-amino acids. Such studies are crucial for the design and development of novel biomaterials and hydrogelators, demonstrating the Fmoc group's role beyond synthesis into the realm of materials science Bojarska et al., 2020.

Self-Assembled Structures

The self-assembly properties of Fmoc-modified amino acids have been explored for their potential in creating novel architectures. Gour et al. (2021) investigated the self-assembling behaviors of various Fmoc-modified aliphatic amino acids, demonstrating their potential in designing self-assembled structures with controllable properties. This research opens avenues for applying these compounds in nanotechnology and materials science Gour et al., 2021.

Mechanism of Action

Fmoc-L-Val-OH-d8, also known as (2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid or N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4’,4’,4’-d8, is a deuterium-labeled compound that plays a significant role in peptide synthesis .

Target of Action

The primary target of Fmoc-L-Val-OH-d8 is the amino group of peptides during the peptide synthesis process . The compound acts as a protecting group for the amino acids, preventing unwanted reactions during the synthesis .

Mode of Action

Fmoc-L-Val-OH-d8 interacts with its targets by attaching to the amino group of the peptides, forming a stable bond . This bond protects the amino group from reacting with other compounds during the synthesis process . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Val-OH-d8 is involved in the solid-phase peptide synthesis (SPPS) pathway . It is used as a starting material to synthesize difficult sequence-containing pentapeptides using the O-acyl isodipeptide unit peptides by the backbone amide linker (BAL) strategy .

Result of Action

The result of Fmoc-L-Val-OH-d8’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group during the synthesis, it ensures that the peptides are formed correctly without unwanted reactions .

Action Environment

The action of Fmoc-L-Val-OH-d8 is influenced by the conditions of the peptide synthesis process. The removal of the Fmoc group is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction conditions, such as temperature and pH, can also affect the efficacy and stability of the compound .

Properties

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3,2D3,12D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-CHKHYCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8

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